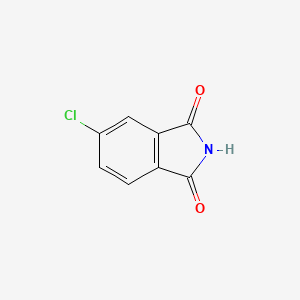
4-Chlorophthalimide
Descripción general
Descripción
4-Chlorophthalimide is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of phthalimide, where one of the hydrogen atoms in the aromatic ring is replaced by a chlorine atom. This compound is known for its slight yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Mecanismo De Acción
Target of Action
4-Chlorophthalimide is a chemical compound that has been used in various chemical reactions and syntheses . It’s important to note that the compound’s primary targets would largely depend on its specific application or use.
Mode of Action
In chemical reactions, it has been used in the synthesis of n,n′-disubstituted guanidines . This suggests that this compound may interact with isocyanides and amines to form guanidines, indicating a potential role in mediating or catalyzing chemical reactions.
Biochemical Pathways
Its role in the synthesis of n,n′-disubstituted guanidines suggests that it may influence pathways involving these compounds . Guanidines are a class of organic compounds that play key roles in various biological functions, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Its role in chemical reactions, particularly in the synthesis of n,n′-disubstituted guanidines, suggests that it may have significant effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with ammonia or primary amines. The reaction typically occurs in a solvent such as chlorobenzene, with the temperature maintained at around 110°C and a pressure of 0.6 MPa oxygen .
Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of 4-chlorophthalic anhydride with ammonia or amines. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form 4-chloroisoindoline derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products include various substituted phthalimides.
Reduction: Products include 4-chloroisoindoline derivatives.
Oxidation: Products include more complex aromatic compounds with additional functional groups
Aplicaciones Científicas De Investigación
4-Chlorophthalimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs with potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and polymers
Comparación Con Compuestos Similares
Phthalimide: The parent compound of 4-chlorophthalimide, used in similar applications but lacks the chlorine atom.
N-Chlorophthalimide: Another derivative with a chlorine atom on the nitrogen, used as an oxidizing agent.
4-Bromophthalimide: Similar to this compound but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain substitution and reduction reactions where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
5-chloroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNRQSGJHVURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282646 | |
| Record name | 4-chlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-90-2 | |
| Record name | 7147-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-chlorophthalimide in polymer chemistry?
A1: this compound serves as a versatile building block for synthesizing various polyimides. [, , , , , ] Researchers utilize its reactivity to create polymers with desirable properties such as high glass transition temperatures, good thermal stability, and improved solubility in organic solvents. [, , , , ] For instance, it acts as a precursor to bisphenol F-type dianhydride (BPFDA), which is then used to prepare polyimide films with excellent thermal and mechanical properties. []
Q2: How does the structure of this compound facilitate polymerization reactions?
A2: The presence of the chlorine atom in this compound allows for nucleophilic aromatic substitution reactions. This reactivity is crucial for its use in polymerization reactions. [, , , ] For example, it reacts with bisphenols to form bis(chlorophthalimide) monomers, which can then undergo polymerization to yield poly(ether imide)s. []
Q3: What influences the molecular weight of polymers synthesized using this compound derivatives?
A3: Factors like the structure of the diamine monomer, the presence of bulky substituents, and reaction conditions (catalyst, solvent, temperature) can significantly impact the molecular weight of the resulting polymers. [, ] For instance, bulky side substituents on bis(this compound)s generally lead to higher molecular weight polymers due to reduced steric hindrance during polymerization. []
Q4: Can the properties of polymers derived from this compound be further modified after synthesis?
A4: Yes, polymers containing this compound derivatives can be modified post-polymerization. For example, hyperbranched poly(ether imide)s with hydroxyl end groups, synthesized from this compound-based monomers, can undergo acylation or nucleophilic substitution reactions. [] This end-group modification can improve the polymer's thermal stability and solubility. []
Q5: Are there studies investigating the reactivity of this compound derivatives in polymerization reactions?
A5: Yes, kinetic studies have been conducted to understand the reactivity of bischloroimide monomers, including those derived from this compound. [] Researchers used model compounds and techniques like gas chromatography-mass spectrometry (GC-MS) to investigate the reaction kinetics and optimize polymerization conditions. []
Q6: Beyond polymer chemistry, are there other applications of this compound?
A6: this compound serves as a starting material for synthesizing various organic compounds. One example is its use in synthesizing Schiff bases of N-substituted isatins, which are investigated for their potential antibacterial activity. []
Q7: What are the spectroscopic characteristics of this compound?
A7: this compound can be characterized using spectroscopic techniques like 1H NMR and IR spectroscopy. [] The obtained spectra provide information about its structure and purity.
Q8: Are there known examples of this compound derivatives exhibiting regioisomerism?
A8: Yes, studies have explored the regioisomerism of products obtained from reactions involving this compound. [] For example, the Perkin reaction of this compound with active methylene compounds can yield different regioisomers. [] Understanding regioisomerism is crucial for controlling the synthesis of specific target compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

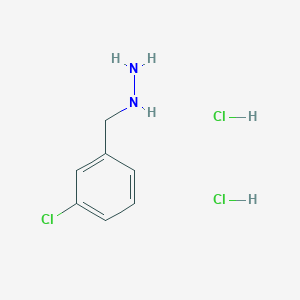
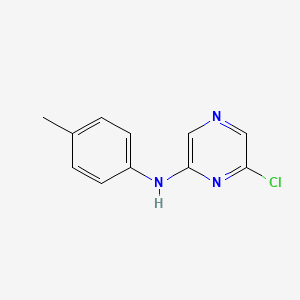
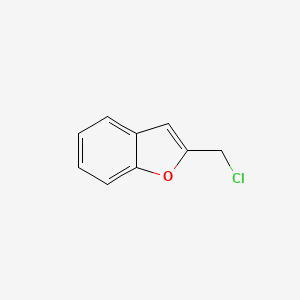
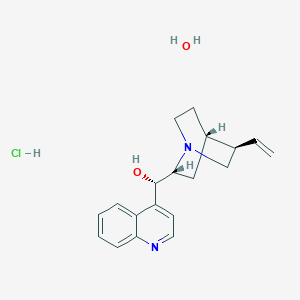
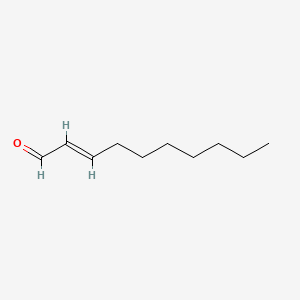
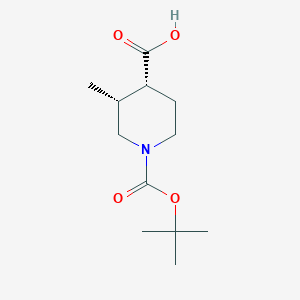
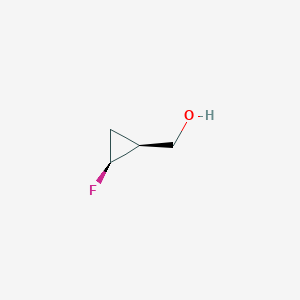
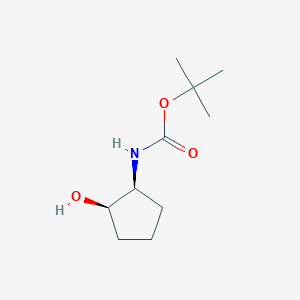
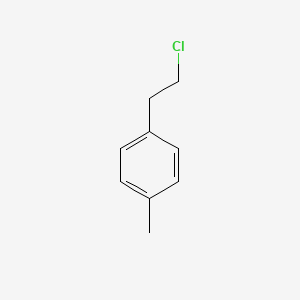
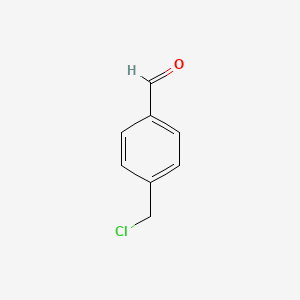
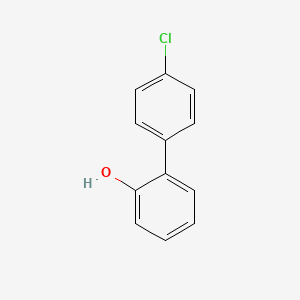

![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)
